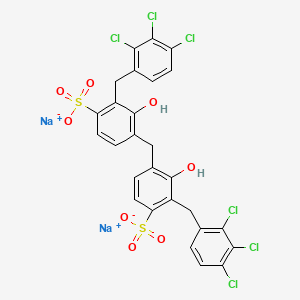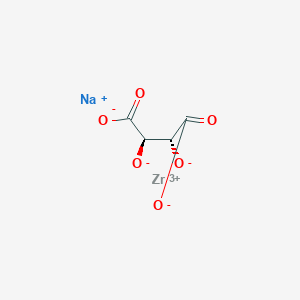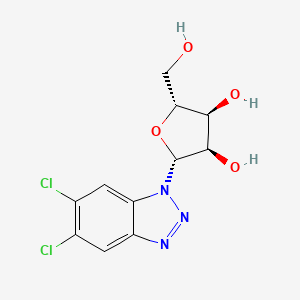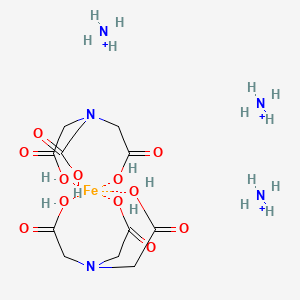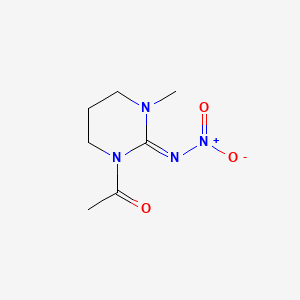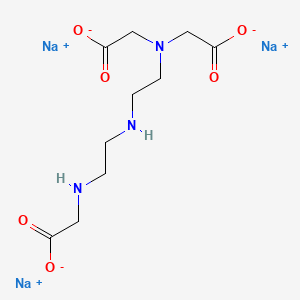
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt is a complex organic compound. It is a derivative of glycine, an amino acid, and is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine with carboxymethylating agents and subsequent reactions with ethylenediamine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a chelating agent, binding to metal ions and facilitating various reactions.
Biology
In biological research, it may be used to study protein interactions and enzyme activities.
Medicine
In medicine, it could be explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry
In industrial applications, it is used in formulations for cleaning agents, water treatment, and other processes requiring chelation.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its ability to bind to metal ions and other molecules. This binding can alter the chemical properties of the target molecules, facilitating various reactions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
Compared to these compounds, Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt may offer unique binding properties and stability, making it suitable for specific applications where other chelating agents may not be as effective.
Propriétés
Numéro CAS |
75348-61-7 |
|---|---|
Formule moléculaire |
C10H16N3Na3O6 |
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
trisodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3Na/c14-8(15)5-12-2-1-11-3-4-13(6-9(16)17)7-10(18)19;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
Clé InChI |
MJLSPVQPMZTCSF-UHFFFAOYSA-K |
SMILES canonique |
C(CNCC(=O)[O-])NCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


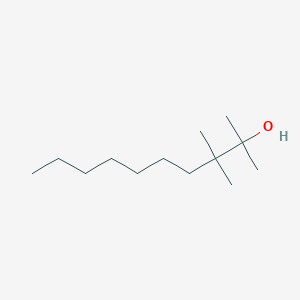

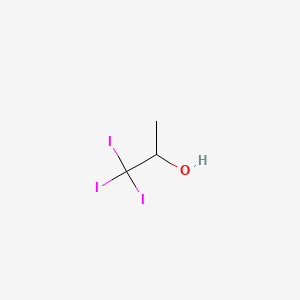


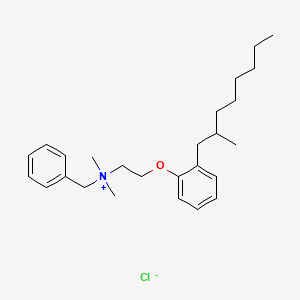

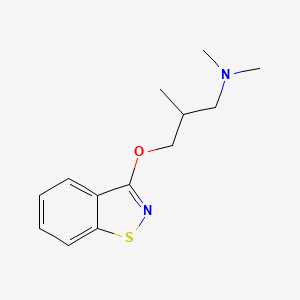
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
